molecular formula C9H13IO3 B15314354 1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

Cat. No.: B15314354
M. Wt: 296.10 g/mol
InChI Key: UDGDLDBLZCYELY-UHFFFAOYSA-N
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Description

1-(Iodomethyl)-2-oxabicyclo[222]octane-4-carboxylic acid is a unique organic compound characterized by its bicyclic structure

Preparation Methods

The synthesis of 1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid typically involves the iodination of a precursor compound, followed by a series of reactions to introduce the carboxylic acid group. One common synthetic route includes the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in electrophilic and nucleophilic substitution reactions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in medicinal chemistry, the compound may interact with biological targets to inhibit specific enzymes or pathways involved in disease progression .

Comparison with Similar Compounds

1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of 1-(Iodomethyl)-2-oxabicyclo[22

Properties

Molecular Formula

C9H13IO3

Molecular Weight

296.10 g/mol

IUPAC Name

1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

InChI

InChI=1S/C9H13IO3/c10-5-9-3-1-8(2-4-9,6-13-9)7(11)12/h1-6H2,(H,11,12)

InChI Key

UDGDLDBLZCYELY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CO2)C(=O)O)CI

Origin of Product

United States

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